
2-(2-氟苯氧基)嘧啶-5-胺
描述
2-(2-Fluorophenoxy)pyrimidin-5-amine is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)pyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)pyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药:抗炎应用
2-(2-氟苯氧基)嘧啶-5-胺已被确定为具有潜在抗炎特性的化合物 . 嘧啶衍生物,包括该化合物,可能抑制关键炎症介质如前列腺素E2、诱导型一氧化氮合酶、肿瘤坏死因子-α和核因子κB的表达和活性。这表明它在开发具有更高疗效和更低毒性的新型抗炎药物中的实用性。
肿瘤学:蛋白激酶抑制
在癌症研究中,嘧啶衍生物因其作为蛋白激酶抑制剂的作用而被探索 . 这些酶对于细胞生长和代谢调节至关重要,使其成为抗癌药物的目标。2-(2-氟苯氧基)嘧啶-5-胺可以作为开发选择性抑制蛋白激酶的新型化合物的支架,为更有效的癌症治疗提供途径。
农业:杀菌特性
该化合物的衍生物已在农业中显示出作为潜在杀菌剂的希望 . 通过抑制真菌的生长,这些化合物可以保护作物并提高产量。对嘧啶衍生物杀菌活性的研究可能会导致开发出保护粮食资源的新型农业化学品。
材料科学:化学合成
在材料科学中,2-(2-氟苯氧基)嘧啶-5-胺因其化学性质和在合成新材料中的潜在用途而具有价值 . 其固体形式和纯度使其成为创建具有先进材料所需特定特性的化合物的极佳候选者。
环境科学:污染减排
虽然在环境科学中没有明确记录直接应用,但像2-(2-氟苯氧基)嘧啶-5-胺这样的嘧啶衍生物的合成和反应性可用于减少环境污染物的过程 . 它们与各种环境污染物反应的潜力可以为新的污染控制方法铺平道路。
生物化学:酶相互作用研究
在生物化学中,嘧啶衍生物与酶的相互作用是研究的一个重要领域 . 了解这些相互作用可以深入了解酶机制和开发用于治疗用途的酶抑制剂。
合成有机化学:新型化合物合成
最后,在合成有机化学中,2-(2-氟苯氧基)嘧啶-5-胺是构建新型化合物的多功能起始原料 . 它的反应性使化学家能够创建一系列具有潜在应用于医药和技术各个领域的物质。
作用机制
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine, as a pyrimidine derivative, may potentially affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential components of all living cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化分析
Biochemical Properties
2-(2-Fluorophenoxy)pyrimidin-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Fluorophenoxy)pyrimidin-5-amine has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenoxy)pyrimidin-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activities. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Fluorophenoxy)pyrimidin-5-amine remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-(2-Fluorophenoxy)pyrimidin-5-amine has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Fluorophenoxy)pyrimidin-5-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of disease-related enzymes or modulation of cell signaling pathways. At high doses, 2-(2-Fluorophenoxy)pyrimidin-5-amine can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
2-(2-Fluorophenoxy)pyrimidin-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered DNA replication and repair processes. Additionally, 2-(2-Fluorophenoxy)pyrimidin-5-amine can affect the activity of enzymes involved in energy production, resulting in changes in cellular energy levels .
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of 2-(2-Fluorophenoxy)pyrimidin-5-amine can influence its efficacy and toxicity, as it determines the concentration of the compound at its site of action. Additionally, the compound’s interaction with transporters and binding proteins can affect its accumulation and clearance from the body .
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenoxy)pyrimidin-5-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-(2-Fluorophenoxy)pyrimidin-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect energy production and metabolic processes .
属性
IUPAC Name |
2-(2-fluorophenoxy)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGGRNAZMAJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


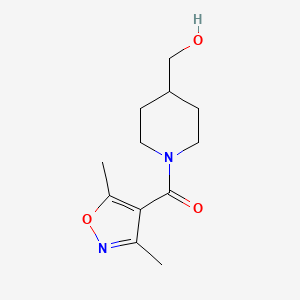
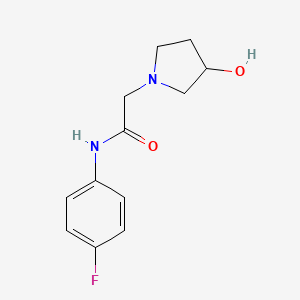

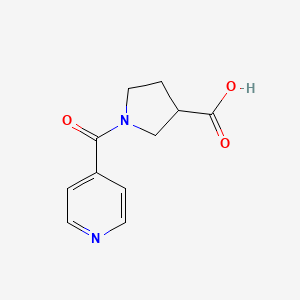
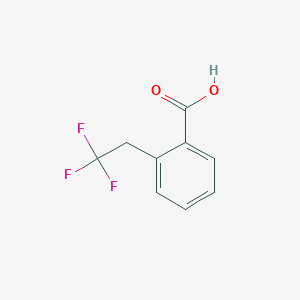
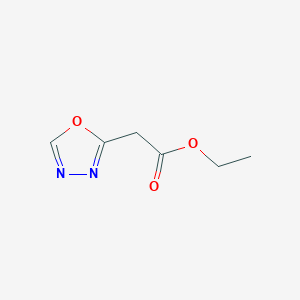

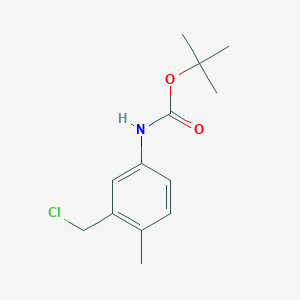
![2-Amino-1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1489467.png)

![2-(2-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1489469.png)
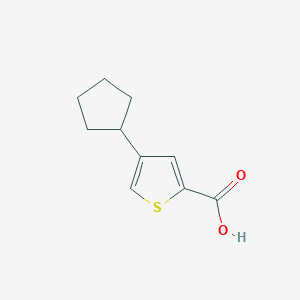
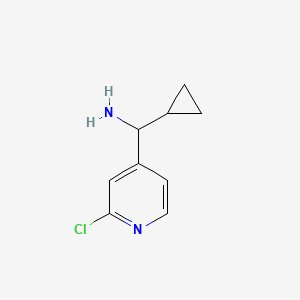
![3-[1-(tert-Butoxy)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1489475.png)
